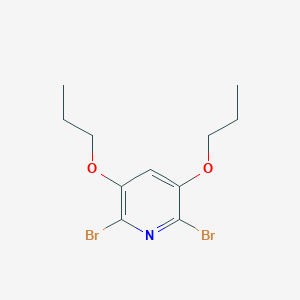![molecular formula C24H14N4OS2 B289917 13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B289917.png)
13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a combination of pyridine, thiophene, and pyrimidine rings. These structural features contribute to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions to form the pyrimidine core.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents and appropriate alkynes or alkenes.
Formation of the Pyridine Ring: The pyridine ring is typically formed through a cyclization reaction involving nitrogen-containing precursors such as nitriles or amines.
Final Assembly: The final step involves the coupling of the pyridine, thiophene, and pyrimidine rings through various cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent and efficient production.
化学反应分析
Types of Reactions
9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups on the aromatic rings.
科学研究应用
9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, receptor modulator, and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antitumor, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to antitumor effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their antitumor and antimicrobial activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine Derivatives: These compounds also share structural similarities and have been investigated for their potential as enzyme inhibitors and receptor modulators.
Uniqueness
9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of aromatic rings and functional groups, which contribute to its distinct biological activities and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and drug development.
属性
分子式 |
C24H14N4OS2 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C24H14N4OS2/c29-24-22-21(26-14-28(24)19-10-4-5-11-25-19)20-16(15-7-2-1-3-8-15)13-17(27-23(20)31-22)18-9-6-12-30-18/h1-14H |
InChI 键 |
FJZUIXZJNXGWPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)N(C=N4)C5=CC=CC=N5)C6=CC=CS6 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)N(C=N4)C5=CC=CC=N5)C6=CC=CS6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)
![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
